molecular formula C12H17NO B1300979 1-(Pyridin-2-yl)heptan-1-one CAS No. 60975-82-8

1-(Pyridin-2-yl)heptan-1-one

Cat. No. B1300979
CAS RN: 60975-82-8
M. Wt: 191.27 g/mol
InChI Key: RDLKKRWBZLFOAU-UHFFFAOYSA-N
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Description

The compound 1-(Pyridin-2-yl)heptan-1-one is a heterocyclic compound that features a pyridinyl group attached to a heptanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into related heterocyclic compounds and their synthesis, structure, and characterization, which can be informative for understanding similar compounds.

Synthesis Analysis

The synthesis of heterocyclic compounds can be complex, involving multiple steps and the formation of various intermediates. In the first paper, a novel one-pot synthesis method is described for the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one. This method likely involves the formation of a pyrazolopyrimidinone core with subsequent functionalization to introduce the pyridin-2-yl group . Similarly, the second paper discusses a three-step synthesis of a benzo[d]imidazole derivative starting from a camphor-derived diamine, which demonstrates the versatility of synthetic approaches in creating complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In the first paper, the structure of the synthesized compound was elucidated using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its molecular geometry was optimized using density functional theory (DFT) . These techniques are essential for confirming the structure of newly synthesized compounds, including 1-(Pyridin-2-yl)heptan-1-one.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their molecular structure. Although the papers do not provide specific reactions for 1-(Pyridin-2-yl)heptan-1-one, the detailed characterization studies, including spectroscopic and X-ray analyses, suggest that the compound in the first paper could undergo various chemical reactions typical for pyridine derivatives, such as nucleophilic substitution or addition reactions . Understanding the reactivity patterns of similar compounds can help predict the behavior of 1-(Pyridin-2-yl)heptan-1-one in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The first paper provides a comprehensive analysis of the physical and chemical properties of the synthesized compound, including its molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, which were investigated using theoretical calculations at the B3LYP/6-31+G(d, p) level . These properties are significant for understanding the interaction of the compound with other molecules and its potential applications in materials science.

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound “1-(pyridin-2-yl)ethan-1-one oxime” was used in the study of crystal structures. The asymmetric unit of the title crystal structure is shown in the figure .
  • Methods of Application: The crystal structure was analyzed using a Bruker APEX-II diffractometer, with Mo Kα radiation (0.71073 Å). The crystal was a green block with dimensions 0.40 × 0.25 × 0.21 mm .
  • Results: The crystal structure was determined to be triclinic, with cell parameters a = 9.3398 (13) Å, b = 9.9707 (11) Å, c = 12.0063 (18) Å, α = 89.829 (3)°, β = 71.931 (2)°, γ = 74.243 (2)°, V = 1019.0 (2) Å .

2. Chiral Resolution

  • Application Summary: A novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine (PEA) was developed in this study .
  • Methods of Application: Racemic PEA was converted into separable diastereomers, 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC), by condensation with (1R)-(+)-camphor .
  • Results: The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .

3. Fractional Crystallization

  • Application Summary: A novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine (PEA) was developed in this study .
  • Methods of Application: Sequential conversion of 1-(pyridin-2-yl)ethylamine to 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) allowed for the spontaneous separation of dichloro{(1R,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (RE-PIC-Zn) and dichloro{(1S,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (SE-PIC-Zn) by fractional crystallization .
  • Results: The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .

4. Crystal Structure of Bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one Oxime-κ2N,N′)nickel (II)

  • Application Summary: The compound “bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel (II)” was used in the study of crystal structures .
  • Methods of Application: The crystal structure was analyzed using a Bruker APEX-II diffractometer, with Mo Kα radiation (0.71073 Å). The crystal was a green block with dimensions 0.40 × 0.25 × 0.21 mm .
  • Results: The crystal structure was determined to be triclinic, with cell parameters a = 9.3398 (13) Å, b = 9.9707 (11) Å, c = 12.0063 (18) Å, α = 89.829 (3)°, β = 71.931 (2)°, γ = 74.243 (2)°, V = 1019.0 (2) Å .

5. Interrogation of Fractional Crystallization

  • Application Summary: A novel chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine (PEA) was developed in this study .
  • Methods of Application: Sequential conversion of 1-(pyridin-2-yl)ethylamine to 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) allowed for the spontaneous separation of dichloro{(1R,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (RE-PIC-Zn) and dichloro{(1S,E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (SE-PIC-Zn) by fractional crystallization .
  • Results: The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .

6. Crystal Structure of Bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one Oxime-κ2N,N′)nickel (II)

  • Application Summary: The compound “bis(acetato-κO)-bis(1-(pyridin-2-yl)ethan-1-one oxime-κ2N,N′)nickel (II)” was used in the study of crystal structures .
  • Methods of Application: The crystal structure was analyzed using a Bruker APEX-II diffractometer, with Mo Kα radiation (0.71073 Å). The crystal was a green block with dimensions 0.40 × 0.25 × 0.21 mm .
  • Results: The crystal structure was determined to be triclinic, with cell parameters a = 9.3398 (13) Å, b = 9.9707 (11) Å, c = 12.0063 (18) Å, α = 89.829 (3)°, β = 71.931 (2)°, γ = 74.243 (2)°, V = 1019.0 (2) Å .

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-pyridin-2-ylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-9-12(14)11-8-6-7-10-13-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKKRWBZLFOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365053
Record name 1-(pyridin-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)heptan-1-one

CAS RN

60975-82-8
Record name 1-(pyridin-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sharma, M Kumar, RA Vishwakarma… - The Journal of …, 2018 - ACS Publications
Herein, we report an original one-step, simple, room-temperature, regioselective Minisci reaction for the acylation of electron-deficient heteroarenes with alkynes. The method has broad …
Number of citations: 24 pubs.acs.org

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